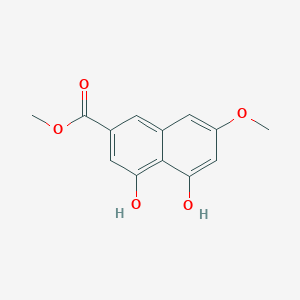

4,5-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester

描述

属性

分子式 |

C13H12O5 |

|---|---|

分子量 |

248.23 g/mol |

IUPAC 名称 |

methyl 4,5-dihydroxy-7-methoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H12O5/c1-17-9-4-7-3-8(13(16)18-2)5-10(14)12(7)11(15)6-9/h3-6,14-15H,1-2H3 |

InChI 键 |

PXPWMZJYIUZLAP-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=CC(=CC(=C2C(=C1)O)O)C(=O)OC |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of This compound typically involves:

- Functionalization of a suitably substituted naphthoic acid precursor.

- Introduction of hydroxyl and methoxy groups at designated positions.

- Esterification of the carboxylic acid group to form the methyl ester.

A common approach is to start from a hydroxylated naphthoic acid derivative, followed by selective methylation and esterification steps.

Esterification of Hydroxylated Naphthoic Acids

One reliable method involves direct esterification of hydroxy-substituted naphthoic acids with methanol under acidic catalysis:

| Step | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|

| 1 | 3-Hydroxy-2-naphthoic acid + Methanol + H2SO4, reflux overnight | Formation of methyl 3-hydroxy-2-naphthoate with 91% yield |

This method can be adapted to other hydroxylated naphthoic acids, including those with additional methoxy substituents, by controlling the reaction conditions to avoid methylation of phenolic hydroxyl groups.

Selective Methylation of Hydroxyl Groups

Selective methylation of phenolic hydroxyl groups to methoxy groups is commonly achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. For example:

- Starting from 4,5-dihydroxy-2-naphthoic acid derivatives, selective methylation at position 7 can be performed by protecting other hydroxyl groups or by exploiting differences in hydroxyl reactivity.

- Potassium carbonate (K2CO3) is often used as a base in polar aprotic solvents such as acetone or dimethylformamide (DMF).

Use of Acid Chlorides and Phenols for Aromatic Ester Formation

A patented method describes the preparation of aromatic esters via reaction of organic carboxylic acid halides with phenols in the presence of Lewis acid catalysts (e.g., zinc, aluminum, boron, titanium, zirconium, or tin compounds):

This method is advantageous for producing high-purity aromatic esters with minimal side reactions and reduced environmental impact.

Multi-Step Synthesis Example from Literature

A detailed literature procedure for a related compound, methyl 4-hydroxy-1-methoxy-2-naphthoate, involves:

This synthetic approach demonstrates the use of acylation and methylation steps under controlled low temperatures to achieve regioselective functionalization.

Data Tables Summarizing Preparation Conditions

Analytical and Purification Techniques

- Purification : Crystallization from methanol with charcoal treatment, solvent extraction, washing with brine and sodium bicarbonate solutions, drying over magnesium sulfate, and vacuum concentration are standard procedures to obtain pure methyl esters.

- Analytical Confirmation : ^1H NMR spectroscopy is routinely used to confirm the presence of methyl ester groups (singlets near 3.8–4.0 ppm), aromatic protons, and methoxy substituents.

- Side Reaction Control : Polymerization inhibitors and controlled atmosphere (nitrogen/oxygen gas flow) help minimize side reactions during esterification of polymerizable aromatic esters.

Summary and Recommendations

The preparation of This compound can be effectively achieved by:

- Starting from appropriately substituted hydroxy-naphthoic acids.

- Employing acid-catalyzed esterification with methanol.

- Utilizing selective methylation strategies to install methoxy groups.

- Applying Lewis acid-catalyzed esterification of acid halides with phenols for high purity and reduced side reactions.

- Incorporating polymerization inhibitors and inert gas atmospheres to improve reaction control.

The choice of method depends on the availability of starting materials, desired purity, and scale of synthesis. Purification by crystallization and extraction, coupled with ^1H NMR analysis, ensures the structural integrity of the final product.

化学反应分析

Types of Reactions

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-7-methoxy-, methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of naphthoquinones.

Reduction: Formation of 2-Naphthalenemethanol derivatives.

Substitution: Formation of various substituted naphthalene derivatives.

科学研究应用

4,5-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester, also known as 2-naphthalenecarboxylic acid, 4,5-dihydroxy-7-methoxy-, methyl ester, is an organic compound belonging to the naphthalenecarboxylic acids and derivatives class. It features a naphthalene moiety with hydroxyl and methoxy substituents, which contribute to its chemical properties and potential biological activities. The compound's structure consists of a naphthalene ring substituted at the 2-position with a carboxylic acid group and at the 4 and 5 positions with hydroxyl groups, while the 7-position has a methoxy group. This arrangement allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Scientific Research Applications

The chemical reactivity of this compound can be attributed to its functional groups. Key reactions include interactions with biological targets. These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.

This compound exhibits various biological activities and has been studied for its potential as an antibiotic agent against Gram-positive bacteria and its antitumor properties through mechanisms involving DNA interaction. The compound's ability to bind to specific proteins, such as neocarzinostatin, suggests that it may play a role in cancer therapy by inducing cytotoxic effects on tumor cells.

Interaction studies have shown that this compound can bind to specific proteins associated with tumor growth and bacterial resistance mechanisms. For instance, its interaction with neocarzinostatin highlights its potential as a therapeutic agent targeting DNA. Studies on its binding affinity and specificity can provide insights into optimizing its structure for enhanced efficacy.

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Hydroxy-7-methoxy-5-methyl-naphthalene | Contains methoxy and hydroxyl groups | Exhibits different biological activity profiles |

| Naphthoic Acid | Basic naphthalene skeleton with carboxylic acid | Lacks additional hydroxyl or methoxy substituents |

| Salicylic Acid | Contains a carboxylic acid and hydroxyl group | Known for anti-inflammatory properties |

作用机制

The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-7-methoxy-, methyl ester involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with cellular targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group and Backbone Diversity

The compound’s methyl ester and hydroxyl/methoxy substituents invite comparisons with other esters in the evidence, though most are aliphatic or terpene-derived. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Aromatic vs. Aliphatic Backbones: The target compound’s naphthalene backbone distinguishes it from aliphatic esters (e.g., hexadecanoic acid methyl ester ) and terpene-derived esters (e.g., sandaracopimaric acid methyl ester ). Aromatic systems enhance UV absorption and stability but reduce solubility in nonpolar solvents compared to aliphatic analogs.

Substituent Effects: The 4,5-dihydroxy-7-methoxy pattern introduces hydrogen-bonding capacity and steric hindrance, which may affect reactivity. For example, enzymatic assays in show aliphatic esters (e.g., 2-oxobutyric acid methyl ester) act as amino acceptors , but the target’s aromatic substituents could hinder similar interactions.

Molecular Weight and Applications: Lower molecular weight (248.23 g/mol) compared to diterpenoid esters (e.g., 316.48 g/mol for sandaracopimaric acid methyl ester ) suggests differences in volatility and diffusion properties. Aliphatic esters like hexadecanoic acid methyl ester are used in biosurfactants due to their amphiphilicity , whereas the target’s aromaticity may limit such applications.

Methoxy Group Positioning: Unlike 8-methoxy octanoic acid methyl ester (aliphatic methoxy ), the methoxy group on the naphthalene ring in the target compound may stabilize the aromatic system via electron-donating effects, influencing electronic properties and reaction pathways.

Research Findings and Contextual Limitations

- Enzymatic Reactivity : Aliphatic methyl esters in exhibit specificity in transamination reactions , but the target’s rigid structure may restrict enzyme binding.

- Analytical Detection : GC-MS studies in , and 6 highlight aliphatic esters as biomarkers in lipidomics , whereas naphthalene derivatives require specialized detection protocols due to lower volatility.

- Natural vs. Synthetic Origins: Diterpenoid esters (e.g., communic acid methyl esters ) are naturally occurring in plant resins, while the target compound’s synthetic or natural origin remains unclear from the evidence.

生物活性

4,5-Dihydroxy-7-methoxy-2-naphthalenecarboxylic acid methyl ester, also known as methyl 4,5-dihydroxy-7-methoxynaphthalene-2-carboxylate, is an organic compound belonging to the class of naphthalenecarboxylic acids and derivatives. This compound exhibits a unique arrangement of functional groups that contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 248.23 g/mol. The structure features a naphthalene moiety substituted with hydroxyl groups at the 4 and 5 positions, a methoxy group at the 7 position, and a carboxylic acid group at the 2 position.

| Property | Value |

|---|---|

| Molecular Formula | C13H12O5 |

| Molecular Weight | 248.23 g/mol |

| IUPAC Name | Methyl 4,5-dihydroxy-7-methoxynaphthalene-2-carboxylate |

| InChI Key | PXPWMZJYIUZLAP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=CC(=CC(=C2C(=C1)O)O)C(=O)OC |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against Gram-positive bacteria. The compound's mechanism involves interaction with bacterial DNA, leading to inhibition of growth and potential cell death. Studies have shown that it can effectively bind to neocarzinostatin, a protein involved in DNA damage response, suggesting its role in developing novel antibiotics .

Antitumor Activity

The compound has also been investigated for its antitumor properties . Its ability to induce cytotoxic effects on various tumor cell lines has been documented. The interaction with specific proteins involved in tumor growth suggests that this compound may serve as a lead structure for cancer therapeutics. Mechanistic studies reveal that it may disrupt cellular processes by targeting DNA and influencing apoptosis pathways .

Antioxidant Activity

In addition to its antimicrobial and antitumor properties, this compound demonstrates antioxidant activity . This activity is attributed to the presence of hydroxyl groups that can scavenge free radicals, thereby reducing oxidative stress within cells. This property is particularly relevant in the context of diseases characterized by oxidative damage .

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited potent activity against Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antibiotics, indicating its potential as an alternative therapeutic agent .

Antitumor Mechanism Exploration

Another research effort focused on elucidating the antitumor mechanisms of this compound. It was found to induce apoptosis in human cancer cell lines through the activation of caspase pathways. The study highlighted its potential role in combination therapies for enhanced efficacy against resistant tumor types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。